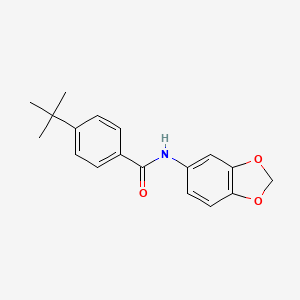

![molecular formula C12H14N2O3S B5542668 1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)

1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as EMPS or TAK-663 and is a potent and selective inhibitor of the protein kinases known as RIPK2 and IRAK4. These kinases are involved in the immune response and inflammation pathways, making EMPS a promising drug candidate for the treatment of various inflammatory diseases.

Applications De Recherche Scientifique

Polarographic Studies and Electrochemical Behavior

- Polarographic Studies: A study by Seth et al. (1981) investigated the electrochemical reduction of a related compound, highlighting the process's dependence on pH and proposing a course for the electrode processes. This work provides insights into the electrochemical properties of such compounds, which could be relevant for applications in electrochemical sensors or energy storage devices (Seth, Banerjee, & Sharma, 1981).

Tautomerism and Crystallography

- Annular Tautomerism: Research by Cornago et al. (2009) on NH-pyrazoles, including those with similar structural motifs, revealed complex patterns of hydrogen bonding and tautomerism. These findings are crucial for understanding the chemical behavior and stability of such compounds, impacting their potential use in material science and pharmaceuticals (Cornago et al., 2009).

Corrosion Inhibition

- Acid Corrosion Mitigation: A 2020 study explored the use of pyran derivatives, which are structurally related to the compound of interest, as corrosion inhibitors. These compounds showed promising results in protecting mild steel against acid corrosion, indicating potential applications in industrial corrosion protection (Saranya et al., 2020).

Synthesis and Catalysis

- Green Synthesis of Pyrazoles: Moosavi-Zare et al. (2013) reported on the synthesis of pyrazole derivatives using a novel catalytic method, emphasizing the approach's efficiency and environmental friendliness. Such methodologies could be applicable for synthesizing a wide range of pyrazole-based compounds, including the one , for pharmaceuticals or agrochemicals (Moosavi-Zare et al., 2013).

Antimicrobial and Antioxidant Studies

- Bioactive Pyrazole Derivatives: Gurunanjappa et al. (2016) synthesized pyrazole fused pyrans, demonstrating their antimicrobial and antioxidant activities. This suggests that compounds with the "1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole" structure could potentially be explored for similar bioactivities (Gurunanjappa, Ningappa, & Kariyappa, 2016).

Propriétés

IUPAC Name |

1-(3-ethyl-4-methoxyphenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-3-10-9-11(5-6-12(10)17-2)18(15,16)14-8-4-7-13-14/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESHOTOIQSESJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

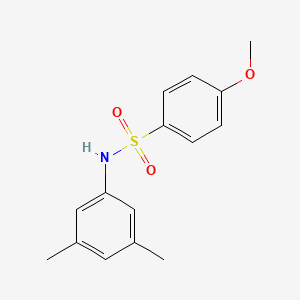

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)

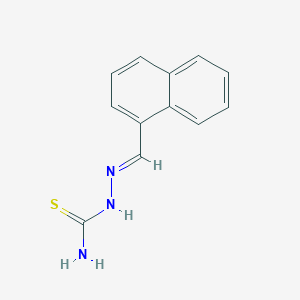

![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)

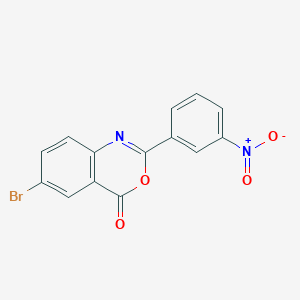

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

![1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)

![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)

![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)